molecular formula C18H25FN2O3S B4656780 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine

Cat. No. B4656780
M. Wt: 368.5 g/mol
InChI Key: GZCMPHGITFGGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as FSCPX, is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade.

Mechanism of Action

1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It works by binding to the receptor and blocking the action of acetylcholine, which is the natural ligand for the receptor. This blockade of M4 receptors has been shown to have a wide range of effects on various physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that M4 receptor blockade with 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can have a wide range of effects on various physiological and biochemical processes. These effects include alterations in cognitive function, locomotor activity, and dopamine release. 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to have effects on the development of addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its selectivity for the M4 subtype of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of M4 receptor blockade without affecting other subtypes of muscarinic receptors. However, one limitation of using 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its relatively low potency compared to other M4 receptor antagonists. This can make it more difficult to achieve complete blockade of M4 receptors in some experiments.

Future Directions

There are many potential future directions for research involving 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the role of M4 receptors in the development of addiction and schizophrenia. Further research is needed to investigate the underlying mechanisms of these disorders and the potential therapeutic benefits of M4 receptor blockade. Another potential direction for research is the development of more potent and selective M4 receptor antagonists, which could improve the efficacy of experiments involving M4 receptor blockade.

Scientific Research Applications

1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been used extensively in scientific research to investigate the physiological and biochemical effects of M4 receptor blockade. Studies have shown that M4 receptor blockade can have a wide range of effects on various physiological and biochemical processes, including cognitive function, locomotor activity, and dopamine release. 1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been used to investigate the role of M4 receptors in the development of addiction and schizophrenia.

properties

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-17-7-3-2-6-16(17)14-25(23,24)21-12-8-15(9-13-21)18(22)20-10-4-1-5-11-20/h2-3,6-7,15H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCMPHGITFGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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